Benzene, 1,1'-thiobis[2-nitro-

Descripción general

Descripción

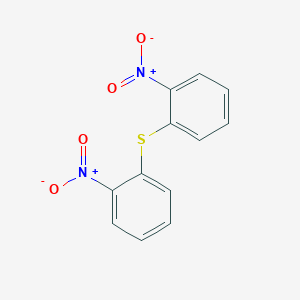

Benzene, 1,1’-thiobis[2-nitro- is a chemical compound with the molecular formula C12H8N2O4S It is characterized by the presence of two nitro groups attached to a benzene ring, which are linked by a sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-thiobis[2-nitro- typically involves the nitration of thiobisbenzene derivatives. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts. The process involves the careful control of temperature and reaction time to ensure the selective nitration of the benzene rings.

Industrial Production Methods: In industrial settings, the production of Benzene, 1,1’-thiobis[2-nitro- may involve large-scale nitration reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Types of Reactions:

Oxidation: Benzene, 1,1’-thiobis[2-nitro- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and iron powder in acidic medium are frequently used.

Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H8N2O4S

- Structure : The compound consists of two nitro groups attached to a benzene ring, linked by a sulfur atom. This unique structure imparts specific electronic and steric properties that influence its reactivity and applications.

Chemistry

Benzene, 1,1'-thiobis[2-nitro-] serves as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

- Synthetic Routes : The synthesis typically involves the nitration of thiobisbenzene derivatives using concentrated nitric acid and sulfuric acid as catalysts. Careful control of temperature and reaction time is essential to ensure selective nitration.

Biology

In biological research, this compound can be utilized to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

- Case Study : Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting potential for further investigation into Benzene, 1,1'-thiobis[2-nitro-] as an enzyme inhibitor.

Medicine

The compound is being explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

- Research Findings : Preliminary studies indicate that derivatives of Benzene, 1,1'-thiobis[2-nitro-] exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into its medicinal properties.

Industry

Benzene, 1,1'-thiobis[2-nitro-] is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

- Industrial Applications : Its use in photopolymerization processes has been documented, where it acts as a photoinitiator in the synthesis of polymers under UV light exposure.

Safety and Hazard Considerations

Benzene, 1,1'-thiobis[2-nitro-] must be handled with care due to potential toxicity. It is essential to follow safety protocols when conducting experiments involving this compound.

Mecanismo De Acción

The mechanism of action of Benzene, 1,1’-thiobis[2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The sulfur atom in the compound can form strong bonds with metal ions, making it a potential chelating agent. The overall effect of the compound is determined by its ability to interact with specific molecular pathways and targets.

Comparación Con Compuestos Similares

Benzene, 1,1’-thiobis[2-methyl-: This compound has methyl groups instead of nitro groups, leading to different reactivity and applications.

Benzene, 1,1’-thiobis[2-chloro-: The presence of chloro groups makes this compound more reactive in nucleophilic substitution reactions.

Benzene, 1,1’-thiobis[2-hydroxy-: The hydroxy groups confer different solubility and reactivity properties compared to the nitro derivative.

Uniqueness: Benzene, 1,1’-thiobis[2-nitro- is unique due to the presence of nitro groups, which impart specific electronic and steric properties. These properties make it suitable for a wide range of chemical reactions and applications that are not possible with its analogs.

Actividad Biológica

Benzene, 1,1'-thiobis[2-nitro-] (CAS Number: 22100-66-9) is a synthetic compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzene, 1,1'-thiobis[2-nitro-] is characterized by its benzene rings linked by a thiol group and nitro substituents. Its molecular formula is , indicating the presence of two nitro groups and a sulfur atom in its structure. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 288.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Benzene, 1,1'-thiobis[2-nitro-] exhibits biological activity through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which can lead to cellular damage.

- Genotoxicity : Studies have indicated that this compound may interact with DNA, potentially leading to mutagenic effects.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular function.

Cytotoxicity

Research has demonstrated that Benzene, 1,1'-thiobis[2-nitro-] exhibits cytotoxic effects on various cell lines. A study evaluated its effects on human liver cells (HepG2) and reported an IC50 value of approximately 15 µM, indicating significant cytotoxicity at relatively low concentrations .

Genotoxicity

The genotoxic potential of Benzene, 1,1'-thiobis[2-nitro-] has been assessed through various assays:

- Ames Test : The compound tested positive for mutagenicity in the Ames test using Salmonella typhimurium strains.

- Micronucleus Assay : In vivo studies showed an increased frequency of micronuclei in bone marrow cells of treated mice, suggesting chromosomal damage .

Case Study 1: HepG2 Cell Line

In a controlled laboratory setting, HepG2 cells were exposed to varying concentrations of Benzene, 1,1'-thiobis[2-nitro-]. The results indicated that higher concentrations led to increased apoptosis and necrosis rates. Flow cytometry analysis revealed that at concentrations above 20 µM, apoptosis rates exceeded 50% .

Case Study 2: Environmental Impact

An ecological study examined the effects of Benzene, 1,1'-thiobis[2-nitro-] on aquatic organisms. Zebrafish embryos exposed to the compound exhibited developmental abnormalities such as spinal deformities and reduced hatching rates at concentrations as low as 10 µg/L .

Propiedades

IUPAC Name |

1-nitro-2-(2-nitrophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWVNAOIXKIIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327077 | |

| Record name | benzene, 1,1'-thiobis[2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22100-66-9 | |

| Record name | benzene, 1,1'-thiobis[2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.